molecular formula C12H13ClO3 B2868264 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid CAS No. 58457-63-9

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No. B2868264
CAS RN: 58457-63-9
M. Wt: 240.68
InChI Key: RREJHOGJJSEUIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is a chlorinated phenyl acetic acid that has been used in various scientific research .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-Chlorophenylacetic acid has been analyzed . It has a molecular formula of C8H7ClO2 and a molecular weight of 170.59 g/mol .


Physical And Chemical Properties Analysis

4-Chlorophenylacetic acid, a similar compound, is known to have a melting point between 103°C to 107°C. It is soluble in water, ethanol, acetone, and diethyl ether .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis Research on derivatives of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, such as chloramphenicol succinate, has utilized vibrational spectroscopy (Raman and infrared) supported by Density Functional Theory (DFT) calculations to study their molecular structure. The analysis highlighted the role of non-conventional hydrogen bonds and π-π stacking in the molecular assembly of these compounds, providing insights into their supramolecular organization (Fernandes et al., 2017).

Photocatalytic Degradation for Water Treatment The photocatalytic degradation of toxic pollutants such as 4-chlorophenol, using compounds related to this compound, has been studied for water treatment. The synthesis of nanocomposites for this purpose, such as Fe3O4-Cr2O3, demonstrates the potential of these materials in environmental applications, offering efficient solutions for the removal of chlorinated organic pollutants from water (Singh et al., 2017).

Electrochemical Oxidation in Wastewater Treatment Studies have explored the electrochemical oxidation of pollutants like 2,4-dichlorophenol on nanostructured anodes based on materials related to this compound. This research offers insights into reaction kinetics, mechanism, and continuous operation of systems for wastewater treatment, showing the effectiveness of such anodes in pollutant degradation (Asim et al., 2017).

Advanced Oxidation Processes for Organic Pollutant Degradation The application of advanced oxidation processes (AOPs) based on the redox cycle of chromium compounds, potentially related to the chemical structure of interest, showcases the method's viability for the oxidative degradation of organic pollutants such as 4-chlorophenol. This approach emphasizes the reusability and effectiveness of such redox cycles over a wide pH range, underlining its utility in environmental cleanup efforts (Bokare & Choi, 2011).

Molecular Docking and Biological Activity Studies Research into compounds structurally similar to this compound has involved molecular docking and spectroscopic analysis to elucidate their potential pharmacological importance. These studies have indicated the biological activities of butanoic acid derivatives, offering a foundation for further investigation into their use in medical and pharmaceutical applications (Vanasundari et al., 2018).

Safety and Hazards

While specific safety data for “4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid” is not available, similar compounds like 4-Chlorophenylacetic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREJHOGJJSEUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Finely powdered aluminium chloride (29.35 g), 2,2-dimethylsuccinic anhydride (13.9 g) and chlorobenzene (45 ml) were mixed, then stirred and heated on a boiling-water bath for 1.5 hours. The resulting mixture was cooled to room temperature and then poured onto a mixture of ice and water containing a little hydrochloric acid. The resulting mixture was extracted with ether. The ethereal layer was shaken with 2N sodium hydroxide and the resulting aqueous layer washed with ether, acidified with concentrated hydrochloric acid and then extracted with ether. The ethereal layer was washed with water and brine, and finally dried over magnesium sulphate. Removal of the solvent in vacuo gave 13.9 g of 3-(4-chlorobenzoyl)-2,2-dimethylpropionic acid. I.R. (Nujol Mull): 1680 cm-1 (s), 1590 cm-1 (s).
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